molecular formula C11H8N2O2 B8810707 2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

Cat. No. B8810707
M. Wt: 200.19 g/mol
InChI Key: HFSVXGWCDCXVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394792B2

Procedure details

1H-4-oxa-1,9-diaza-phenanthren-2-one (526 mg, 2.63 mmol) was dissolved in tetrahydrofuran (13 ml) and then cooled to 0□. To the reaction mixture, 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (5.5 ml, 5.26 mmol) was added dropwise and stirred at room temperature for 2 hours. After completion of reaction, water (1 ml), 10% aqueous solution of sodium hydroxide (2 ml) and water (3 ml) were added thereto dropwise in this order and then stirred for 1 hour at room temperature. After filtering precipitates, the filtrate was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on amine silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain colorless liquid (52 mg, 10.6%).
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
10.6%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:14]2[CH:13]=[N:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[O:4][CH2:3][C:2]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH:1]1[C:14]2[CH:13]=[N:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
526 mg
Type
reactant
Smiles
N1C(COC=2C3=CC=CC=C3N=CC12)=O
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0□
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
dropwise in this order and then stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
precipitates
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on amine silica eluting with a solvent of dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCOC=2C3=CC=CC=C3N=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 10.6%
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.